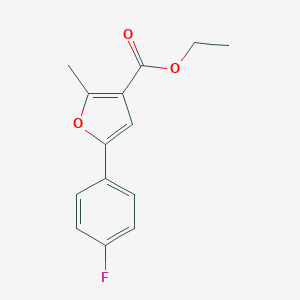

Ethyl 5-(4-fluorophenyl)-2-methyl-3-furoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

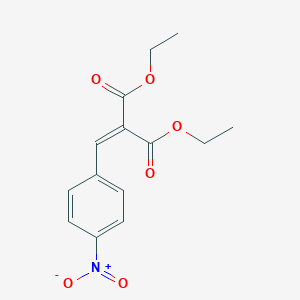

Synthesis Analysis

The synthesis of compounds related to Ethyl 5-(4-fluorophenyl)-2-methyl-3-furoate often involves multistep organic reactions. For example, a method involves chloromethylation of 3-furoates followed by a Friedel–Crafts reaction to yield 5-aralkyl-3-furoates. These compounds can also be synthesized by condensing ethylene acetals of 5-substituted levulinic esters with ethyl formate, leading to furans upon cyclisation with aqueous acids or thiophens with phosphorus pentasulphide (Elliott, Janes, & Pearson, 1971).

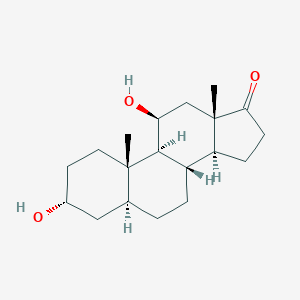

Molecular Structure Analysis

The molecular structure of Ethyl 5-(4-fluorophenyl)-2-methyl-3-furoate and related compounds has been studied through various analytical techniques, including single-crystal X-ray diffraction. These analyses reveal important aspects of the compounds' crystal packing, hydrogen bonding, and overall molecular conformation, providing insights into their chemical behavior and reactivity (Yeong et al., 2018).

Chemical Reactions and Properties

Chemical reactions involving Ethyl 5-(4-fluorophenyl)-2-methyl-3-furoate or structurally related compounds are diverse. For instance, the Garcia-Gonzalez reaction of D-glucose with ethyl acetoacetate leads to the synthesis of related 3-furoic acid derivatives, demonstrating the compound's versatility in organic synthesis (Moreno‐Vargas, Robina, Demange, & Vogel, 2003).

Physical Properties Analysis

The physical properties of Ethyl 5-(4-fluorophenyl)-2-methyl-3-furoate and similar compounds, such as solubility, melting point, and crystal structure, are crucial for their application in various fields. Detailed crystallographic studies provide a foundation for understanding these materials' physical characteristics and how they might be manipulated for specific uses (Yeong et al., 2018).

科学的研究の応用

Synthesis and Glycosidase Inhibitory Activities

Ethyl 5-(4-fluorophenyl)-2-methyl-3-furoate has been studied for its synthesis and inhibitory activities towards glycosidases. It was synthesized through the Garcia-Gonzalez reaction and tested for inhibitory activity against various glycosidases. This compound has shown potential as a selective alpha-L-fucosidase and beta-galactosidase inhibitor (Moreno‐Vargas et al., 2003).

Ring Formation and Decomposition Studies

Studies on the thermal and photochemical decompositions of related compounds to Ethyl 5-(4-fluorophenyl)-2-methyl-3-furoate have provided insights into the formation of pyrroloquinolines and other related structures, contributing to the understanding of its chemical behavior and potential applications in synthesis (Yakushijin et al., 1982).

Intermediate Synthesis for Insecticidal Esters

Research on 5-substituted 3-furoates and 3-thenoates, which are related to Ethyl 5-(4-fluorophenyl)-2-methyl-3-furoate, has been conducted to create intermediates for synthesizing insecticidal esters. These compounds play a significant role in the development of new insecticides (Elliott et al., 1971).

Base-Induced Transformations in Derivatives

Investigations into the transformations of derivatives of 2-substituted 5-(1,2,3-thiadiazol-4-yl)-3-furoic acid under base actions have been essential in understanding the chemical properties and potential applications of these compounds in various reactions and syntheses (Maadadi et al., 2017).

Safety And Hazards

This would involve studying the compound’s toxicity, its potential for causing harm to humans or the environment, and the precautions that should be taken when handling it.

将来の方向性

This would involve a discussion of potential future research directions. This could include potential applications of the compound, areas where further study is needed, or new reactions or syntheses that could be developed.

特性

IUPAC Name |

ethyl 5-(4-fluorophenyl)-2-methylfuran-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13FO3/c1-3-17-14(16)12-8-13(18-9(12)2)10-4-6-11(15)7-5-10/h4-8H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUYCJNMLONEKAS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC(=C1)C2=CC=C(C=C2)F)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13FO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70383357 |

Source

|

| Record name | ethyl 5-(4-fluorophenyl)-2-methyl-3-furoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70383357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-(4-fluorophenyl)-2-methyl-3-furoate | |

CAS RN |

111787-83-8 |

Source

|

| Record name | ethyl 5-(4-fluorophenyl)-2-methyl-3-furoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70383357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2Z)-2-[(E)-3-(3,3-Dimethyl-1-octylindol-1-ium-2-yl)prop-2-enylidene]-3,3-dimethyl-1-octylindole;iodide](/img/structure/B47779.png)

![(2S,5R)-7-Oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid (4-nitrophenyl)methyl ester](/img/structure/B47780.png)

![3-Methylbicyclo[2.2.1]hepta-2,5-diene-2-carbonyl chloride](/img/structure/B47783.png)

![3,7-Bis(ethoxymethyl)-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinoline-2,5,8,10-tetrone](/img/structure/B47785.png)

![N-[2-(4-azido-3-iodophenyl)ethyl]-4-[[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]amino]pentanamide](/img/structure/B47802.png)